molecular formula C9H11FN2O3 B14138389 4-Fluoro-5-nitro-2-propoxyaniline

4-Fluoro-5-nitro-2-propoxyaniline

Cat. No.: B14138389
M. Wt: 214.19 g/mol
InChI Key: DIDPJOMYNYXZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-nitro-2-propoxyaniline is an organic compound with the molecular formula C9H11FN2O3. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a nitro group, and a propoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-nitro-2-propoxyaniline typically involves the nitration of 4-fluoro-2-propoxyaniline. The process can be summarized as follows:

    Nitration Reaction: 4-Fluoro-2-propoxyaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the aromatic ring. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-nitro-2-propoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nitrating Agents: Concentrated sulfuric acid, nitric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-5-amino-2-propoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Fluoro-5-nitro-2-propoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-nitro-2-propoxyaniline involves its interaction with biological targets, primarily through its nitro and fluorine substituents. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxy-5-nitroaniline: Similar structure with a methoxy group instead of a propoxy group.

    4-Fluoro-5-nitroaniline: Lacks the propoxy group.

    5-Nitro-2-propoxyaniline: Lacks the fluorine atom.

Uniqueness

4-Fluoro-5-nitro-2-propoxyaniline is unique due to the presence of both the fluorine and propoxy groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C9H11FN2O3

Molecular Weight

214.19 g/mol

IUPAC Name

4-fluoro-5-nitro-2-propoxyaniline

InChI

InChI=1S/C9H11FN2O3/c1-2-3-15-9-4-6(10)8(12(13)14)5-7(9)11/h4-5H,2-3,11H2,1H3

InChI Key

DIDPJOMYNYXZSP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.